N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its unique molecular structure, which includes a fluorobenzyl moiety and a tetrazole ring. The compound's molecular formula is , with a molecular weight of approximately 311.31 g/mol. The presence of the tetrazole ring enhances the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development due to its possible interactions with biological macromolecules.
This compound is synthesized through organic chemistry techniques, utilizing commercially available precursors. Its synthesis and biological evaluation have been documented in various scientific literature, highlighting its potential applications in therapeutic contexts.
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can be classified as a benzamide derivative with additional heterocyclic features due to the presence of the tetrazole ring. This classification positions it within a category of compounds that are often explored for their biological activities, particularly in pharmacology.
The synthesis of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
These methods demonstrate the compound's synthetic versatility and highlight its potential as a building block in organic synthesis.
The molecular structure of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can be represented by its IUPAC name and molecular formula:
The structure features an aromatic benzene ring, a fluorinated benzyl group, and a tetrazole ring, which contribute to its chemical properties and biological activities.
The compound's InChI Key is PROGFXDUXHZEEC-UHFFFAOYSA-N, which provides a unique identifier for database searches, while its canonical SMILES representation is CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F.
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions underscore the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific biological targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets within proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.
Research indicates that compounds similar to N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide have shown anti-cancer properties and may inhibit specific cancer cell lines through these mechanisms.
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is characterized by:
Key chemical properties include:
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide has several applications:
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide represents a strategically designed heterocyclic compound with significant anticancer potential. Its architecture combines a fluorinated benzyl group with a tetrazole-linked benzamide core, creating a pharmacophore optimized through bioisosteric principles. This molecule exemplifies modern approaches to enhancing drug-like properties and biological efficacy through rational structural modification.
The systematic IUPAC name for this compound is N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide, reflecting its core benzamide scaffold with two critical substituents: a 4-fluorobenzyl group attached to the amide nitrogen and a 1H-tetrazol-1-yl moiety at the para position of the benzoyl ring. Its molecular formula is C₁₆H₁₂FN₅O, with a molecular weight of 309.31 g/mol. The structure exhibits planar geometry at the benzamide core with orthogonal orientations of the tetrazole and fluorobenzyl groups, creating a T-shaped molecular topology.
Table 1: Molecular Descriptors of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide
Property | Value |
---|---|
IUPAC Name | N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide |
Molecular Formula | C₁₆H₁₂FN₅O |
Molecular Weight | 309.31 g/mol |
Heavy Atom Count | 22 |
Aromatic Ring Count | 2 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (tetrazole NH) |
The molecule features two pharmacologically critical functional groups:
The spatial arrangement positions the tetrazole and fluorobenzyl groups approximately 7.2 Å apart (measured between fluorine and N2 of tetrazole), creating an optimal pharmacophore length for target engagement.
This compound (designated as 3d in seminal studies) emerged from systematic bioisosteric optimization of earlier triazole-containing anticancer agents. Researchers initially identified that N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibited moderate cytotoxicity (IC₅₀ = 2.02–4.70 μM against 9 cancer lines). Strategic replacement of the 1,2,3-triazole with 1H-tetrazole enhanced potency by ~50-fold, yielding compound 3d with IC₅₀ = 56.4 nM against chronic myeloid leukemia K-562 cells and 56.9 nM against melanoma UACC-62 cells [1] [3].
Table 2: Anticancer Potency Enhancement via Bioisosteric Replacement
Compound | Core Heterocycle | K-562 IC₅₀ | UACC-62 IC₅₀ | Selectivity Index (SI) |
---|---|---|---|---|
N-(5-benzylthiazol-2-yl)-4-(5-methyl-1,2,3-triazol-1-yl)benzamide | 1,2,3-triazole | 2.02-4.70 μM | >5 μM | <5 |
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide (3d) | 1H-tetrazole | 56.4 nM | 56.9 nM | 101.0 |
The tetrazole conferred three key advantages:
Compound 3d exemplifies the strategic integration of multiple heterocyclic systems in drug design:
This modular architecture enabled structure-activity relationship (SAR) refinements. For instance, fluorobenzyl substitution was optimal—non-fluorinated analogs showed 3-fold reduced potency, while ortho-fluorination diminished activity by 8-fold due to steric distortion. The tetrazole position was equally critical: meta-substitution reduced potency >50-fold compared to para-substitution [1] [3]. The molecule's success inspired designs of related analogs like N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide (PubChem CID: 49657556) and N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide (PubChem CID: 6457725), though none matched compound 3d's nanomolar efficacy [4] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8